3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound with a complex structure that includes bromine, methyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring
Scientific Research Applications
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electrons) attacks the positively charged carbon at the benzylic position, leading to a substitution of the bromine atom . The exact mode of action can depend on the nature of the benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific context of its use. Given its reactivity at the benzylic position, it could potentially be involved in the modification of aromatic organic compounds . Such modifications could alter the properties of these compounds and affect their behavior in various biochemical pathways.
Result of Action
The result of the compound’s action would be the substitution of the bromine atom at the benzylic position with a nucleophile . This could result in the formation of a new organic compound with different properties. The exact molecular and cellular effects would depend on the nature of the nucleophile and the context of the reaction.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions . It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation intermediates and nucleophiles. The compound’s sulfonyl chloride group is highly reactive, making it an effective electrophile that can form covalent bonds with nucleophilic sites on biomolecules. This interaction is crucial for modifying proteins and other biomolecules, enabling the study of their functions and interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with nucleophilic sites on proteins can lead to changes in protein activity, affecting downstream signaling pathways and gene expression. Additionally, the compound’s nitro group can participate in redox reactions, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules . The sulfonyl chloride group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. The compound’s bromine and nitro groups can also participate in redox reactions, further influencing the activity of biomolecules and altering gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in protein activity and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can selectively modify specific proteins and pathways, leading to subtle changes in cellular function. At high doses, the compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo redox reactions, particularly involving its nitro group, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is influenced by the presence of specific enzymes, such as oxidoreductases, which can modify its chemical structure and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on transport proteins, facilitating its movement across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other biomolecules. These interactions influence the compound’s localization and overall distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the sulfonyl chloride group can facilitate the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can modify proteins involved in cellular processes. The compound’s localization can also affect its activity and function, influencing its overall impact on cellular physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Chlorination: The conversion of the sulfonyl group to a sulfonyl chloride group.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as amines or alcohols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Reduction Reactions: Products with amine groups replacing nitro groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
4-Bromo-3-methyl-5-nitrobenzene-1-sulfonyl chloride: Positional isomer with different substitution pattern on the benzene ring.
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFBPIFCHKTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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